molecular formula C13H11ClN2O2S2 B2547213 2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE CAS No. 891476-25-8

2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE

Cat. No.: B2547213
CAS No.: 891476-25-8
M. Wt: 326.81
InChI Key: GFKMPICGASAVBR-UHFFFAOYSA-N
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Description

2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by the presence of an acetylsulfanyl group, a chlorophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-chlorophenyl isothiocyanate with acetylsulfanyl acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-(ACETYLSULFANYL)-N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:

Properties

IUPAC Name

S-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMPICGASAVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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